Home > Products > Screening Compounds P62177 > 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid
3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid - 565191-92-6

3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid

Catalog Number: EVT-3477021
CAS Number: 565191-92-6
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a synthetic compound that belongs to the quinoxaline family, characterized by its unique trifluoromethyl and benzyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen phosphorylase, which is relevant in the context of diabetes and obesity treatment .

Source and Classification

This compound can be classified as a heterocyclic organic compound, specifically a derivative of quinoxaline. Quinoxalines are known for their diverse pharmacological properties, including anticancer and antibacterial activities. The structure of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid suggests potential applications in drug development due to its complex molecular architecture and functional groups that may interact with biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid typically involves multi-step processes starting from readily available precursors. One common method includes the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of a base such as anhydrous potassium carbonate to form an ester intermediate. This ester can then undergo hydrazinolysis to yield the corresponding hydrazide, which can be further reacted with various amino acids or amines to produce the final product .

The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired compound. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid is C19H15F3N2O, with a molecular weight of approximately 376.335 g/mol . The structure features:

  • A quinoxaline core, which is a bicyclic structure containing two nitrogen atoms.
  • A trifluoromethyl group at position 7, enhancing lipophilicity and potentially influencing biological activity.
  • A benzyl group at position 4, which may contribute to the compound's binding affinity to target proteins.

The compound's three-dimensional conformation can significantly affect its interaction with biological targets, making structural studies essential for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid can participate in various chemical reactions typical of carboxylic acids and quinoxaline derivatives. Notably:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Amidation: Reacting with amines can yield amides, expanding its application in drug design.
  3. Reduction: The ketone functionality can be reduced to alcohols under appropriate conditions.

These reactions allow for the modification of the compound's structure to optimize its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism through which 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid exerts its biological effects primarily involves inhibition of glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism; inhibiting it can lead to reduced glucose production from glycogen stores, thereby lowering blood sugar levels. This action is particularly beneficial in managing conditions like diabetes .

Research indicates that compounds similar to this one may also interact with other metabolic pathways, potentially affecting lipid metabolism and energy utilization within cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid include:

  • Appearance: Typically appears as a crystalline solid.

Chemical properties include:

  1. Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  2. Stability: The presence of the trifluoromethyl group may enhance stability against oxidative degradation.

Characterization techniques such as NMR spectroscopy reveal specific peaks corresponding to different protons in the molecule, aiding in confirming the compound's identity .

Applications

Scientific Uses

The primary application of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-y)-propionic acid lies in medicinal chemistry as a potential therapeutic agent for managing diabetes and obesity through its role as a glycogen phosphorylase inhibitor . Additionally, due to its structural features, it may be explored for further applications in cancer therapy or other metabolic disorders.

Synthetic Methodologies and Optimization Strategies [1] [5]

Multi-Step Synthesis Pathways from Precursor Scaffolds

The synthesis of 3-(4-benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid relies on sequential functionalization of the quinoxaline core. The primary route involves condensation reactions between substituted o-phenylenediamines and α-keto acid derivatives. Specifically, 4-benzyl-3-oxo-3,4-dihydroquinoxaline scaffolds are prepared via cyclocondensation of N-benzyl-3-trifluoromethylbenzene-1,2-diamine with α-ketoglutaric acid derivatives. This forms the crucial 3-oxo-3,4-dihydroquinoxaline (dihydroquinoxalin-2-one) core bearing the 7-trifluoromethyl substituent [1] [10].

The propionic acid side chain is introduced through two principal strategies:

  • Nucleophilic addition to electrophilic quinoxaline intermediates (e.g., Michael addition to vinylquinoxalines)
  • Late-stage functionalization via alkylation of 2-haloalkylquinoxalines using protected malonate anions, followed by saponification and decarboxylation [1] [3].

A critical modification involves regioselective electrophilic trifluoromethylation at the C7 position. This is achieved either:

  • Before ring closure using 4-trifluoromethyl-o-phenylenediamine precursors
  • Via directed ortho-metalation (DoM) of preformed quinoxalines using strong bases (e.g., LDA) followed by reaction with trifluoromethylating agents (Umemoto’s reagent or Togni’s reagent) [1] [7].

Table 1: Key Synthetic Intermediates for Target Compound Synthesis

Precursor ScaffoldFunctionFinal Modification Step
Methyl 4-aminobenzoate derivativesProvides carboxylic acid handleEster hydrolysis
4-(Trifluoromethyl)benzene-1,2-diaminesIntroduces C7-CF₃ groupCyclocondensation with α-keto acids
Ethyl acrylate derivativesSource of propionic acid chainConjugate addition/alkylation
N-Benzyl protected diaminesIncorporates 4-benzyl groupReductive amination before cyclization

Catalytic Systems for Cyclocondensation and Functionalization

Cyclocondensation catalysts significantly impact the efficiency of quinoxaline ring formation. Silver(I) oxide (0.5 equivalents) remains the benchmark oxidant for promoting the oxidative coupling of phenylpropanoid precursors to form dihydrobenzofuran neolignans – a reaction analogous to quinoxaline cyclization. This system achieves conversions >70% within 4 hours in benzene/acetone mixtures [5]. Recent advances employ photoredox catalysis for radical-mediated C-C bond formation. Ru(bpy)₃Cl₂ (1 mol%) under blue LED irradiation facilitates radical additions to the quinoxalinone core, enabling efficient introduction of the propionic acid side chain via trifluoromethyl ketone intermediates [7].

Acid catalysts are essential for dehydrative cyclization:

  • Brønsted acidic ionic liquids (e.g., [BPSA-DBU][HSO₄]) offer recyclable, high-acidity catalysts for condensation steps
  • Lewis acid catalysts like Zr(DP)₂ or Fe₃O₄@SiO₂ nanoparticles improve regioselectivity during heterocycle formation under mild conditions [4].

Table 2: Catalytic Systems for Quinoxaline Synthesis

CatalystReaction TypeKey AdvantageLimitation
Ag₂O (0.5 equiv)Oxidative couplingHigh conversion (73-83%)Requires stoichiometric loading
Ru(bpy)₃Cl₂ (1 mol%)Photoredox radical additionMild conditions, functional group toleranceLow diastereoselectivity
[BPSA-DBU][HSO₄] (IL)CyclocondensationRecyclable, high acidityRequires purification steps
Fe₃O₄@SiO₂ nanoparticlesHeterogeneous cyclizationMagnetic separation, solvent stabilityModerate yields for bulky groups

Solvent and Reaction Condition Optimization for Yield Enhancement

Solvent polarity dramatically impacts cyclocondensation efficiency. Acetonitrile outperforms traditional solvents (benzene, DCM) in silver-promoted oxidative couplings, providing optimal balance between conversion (73-83%) and selectivity while offering greener credentials [5] [6]. For radical additions, aprotic polar solvents (DMF, CH₃CN) are essential to stabilize open-shell intermediates, achieving yields up to 73% compared to <5% in CH₂Cl₂ or THF [7].

Critical reaction parameters:

  • Temperature: Optimal range 60-80°C for cyclizations; higher temperatures promote desulfurization/decomposition
  • Concentration: Dilute conditions (0.1 M) minimize dimerization side products during radical steps
  • Stoichiometry: 1.3:1 ratio of diamine to keto acid precursor maximizes quinoxaline yield while limiting di-ketone byproducts [5] [9].

Additive screening reveals that Brønsted acids ((PhO)₂PO₂H) can accelerate ring closure but reduce yields in radical additions (26% vs 73% without additive) due to competitive protonation of radical anions [7].

Stereochemical Control in Quinoxaline Core Formation

The 3,4-dihydroquinoxalin-2-one core possesses two stereogenic centers (C3 and C4), making diastereoselective synthesis a significant challenge. Current methodologies predominantly yield racemic mixtures of trans-diastereomers. Photocatalytic radical additions to quinoxalinones consistently show negligible diastereocontrol (dr ≈ 1:1), regardless of protecting groups or solvent systems [7].

Potential strategies for stereochemical manipulation include:

  • Chiral auxiliaries: Temporarily attached to the N-benzyl group to direct asymmetric induction during cyclization
  • Enzyme-mediated resolutions: Lipase-catalyzed kinetic resolution of racemic propionic acid esters
  • Metal-chiral ligand complexes: Preliminary studies with Ru(II)-BINAP systems show modest enantioselectivity (up to 40% ee) in model hydrogenations of quinoxaline derivatives [5] [10].

The C3-C4 bond rotation barrier in 3,4-dihydroquinoxalin-2-ones is sufficiently low (ΔG‡ ≈ 15-18 kcal/mol) to permit epimerization under basic conditions, complicating stereopure synthesis. This underscores the need for dynamic kinetic resolution approaches or asymmetric hydrogenation catalysts [1].

Properties

CAS Number

565191-92-6

Product Name

3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid

IUPAC Name

3-[4-benzyl-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]propanoic acid

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)13-6-8-16-15(10-13)23-14(7-9-17(25)26)18(27)24(16)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,25,26)

InChI Key

XNLWFJQKWREPDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.